molecular formula C23H21N3O6 B12064801 N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Cat. No.: B12064801
M. Wt: 435.4 g/mol
InChI Key: ADBLMNPUSHTBKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxycytidine. The benzoylation of the amino group and the 5’-hydroxyl group is achieved using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involve large-scale synthesis using similar protection and benzoylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield deprotected nucleosides .

Scientific Research Applications

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into DNA during synthesis. This incorporation can inhibit DNA replication and transcription, leading to the inhibition of cell growth and proliferation. The compound targets specific enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to its specific benzoylation pattern, which provides stability and resistance to enzymatic degradation. This makes it particularly useful in the synthesis of stable oligonucleotides for research and therapeutic applications .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)

InChI Key

ADBLMNPUSHTBKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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